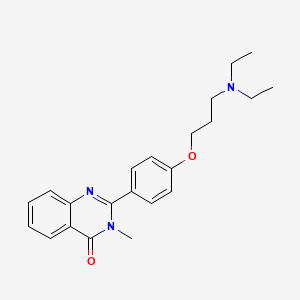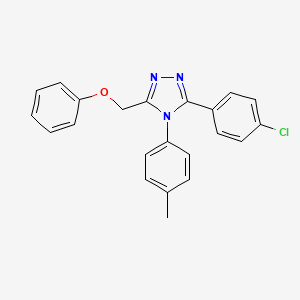
10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-(Diethylamino)ethyl)-1,4-dimethoxyacridin-9(10H)-one is an organic compound belonging to the class of acridines Acridines are known for their tricyclic structure, which consists of two benzene rings joined by a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Diethylamino)ethyl)-1,4-dimethoxyacridin-9(10H)-one typically involves the reaction of 1,4-dimethoxyacridone with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10-(2-(Diethylamino)ethyl)-1,4-dimethoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridinone moiety to acridine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like potassium carbonate or sodium hydroxide are used to facilitate nucleophilic substitution.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Acridine derivatives.
Substitution: Various substituted acridines depending on the nucleophile used.
Applications De Recherche Scientifique
10-(2-(Diethylamino)ethyl)-1,4-dimethoxyacridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of 10-(2-(Diethylamino)ethyl)-1,4-dimethoxyacridin-9(10H)-one involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapies. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: Another compound with a diethylaminoethyl group, used as a fluorescent probe.
4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Contains diethylamino groups and is used in the synthesis of polyimides.
Uniqueness
10-(2-(Diethylamino)ethyl)-1,4-dimethoxyacridin-9(10H)-one is unique due to its acridine core, which imparts specific photophysical and chemical properties
Propriétés
Numéro CAS |
141992-58-7 |
|---|---|
Formule moléculaire |
C21H26N2O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
10-[2-(diethylamino)ethyl]-1,4-dimethoxyacridin-9-one |
InChI |
InChI=1S/C21H26N2O3/c1-5-22(6-2)13-14-23-16-10-8-7-9-15(16)21(24)19-17(25-3)11-12-18(26-4)20(19)23/h7-12H,5-6,13-14H2,1-4H3 |
Clé InChI |
IVUHEFXAWHNEER-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)


![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)



![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)


![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)

